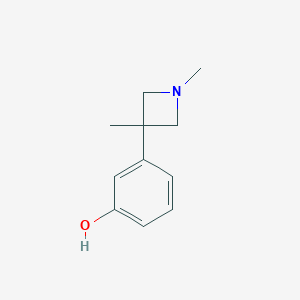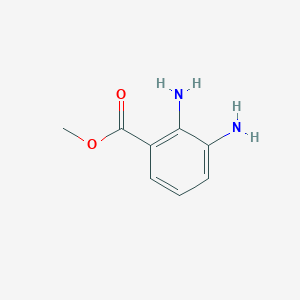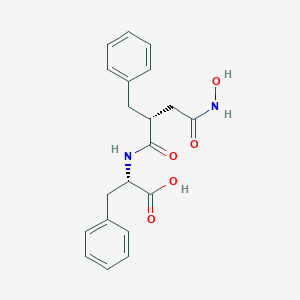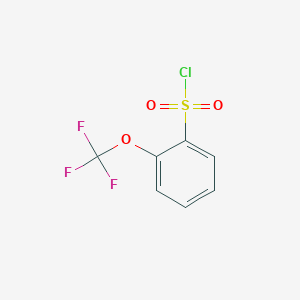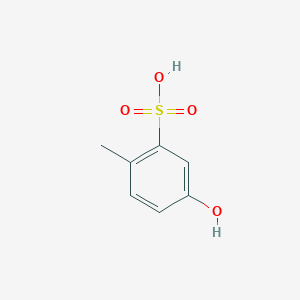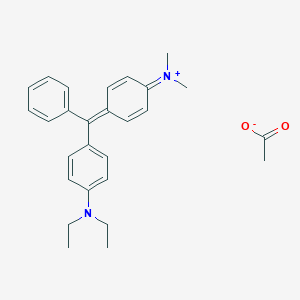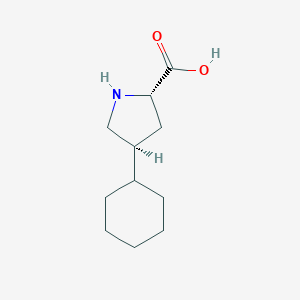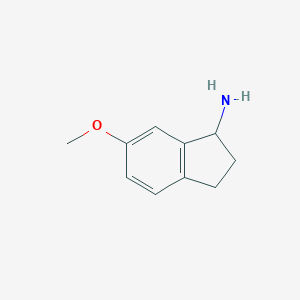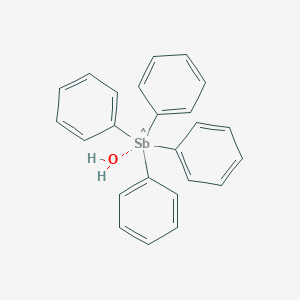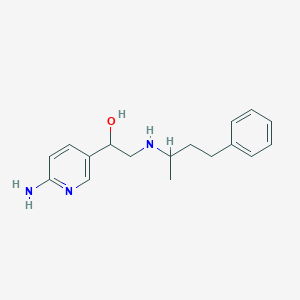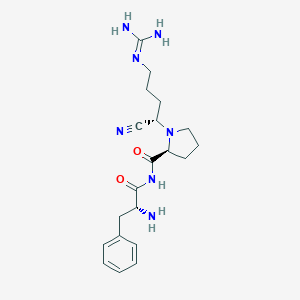
(S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide is a peptide that has been extensively studied for its potential therapeutic applications. This peptide is also known as BMS-986205 and is currently being investigated for its use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of (S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and fibrotic processes. The peptide has also been shown to have an effect on the immune system, modulating the activity of various immune cells.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide have been extensively studied. The peptide has been shown to have anti-inflammatory and anti-fibrotic effects, reducing the levels of inflammatory cytokines and fibrotic markers in various tissues. It has also been shown to modulate the activity of various immune cells, including T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide in lab experiments has several advantages. The peptide is relatively easy to synthesize using SPPS techniques and can be purified using HPLC methods. It is also stable and can be stored for extended periods of time. However, the peptide is expensive and may not be readily available for all researchers.
Zukünftige Richtungen
There are several future directions for the study of (S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide. One area of research is the development of new therapeutic applications for the peptide. It has potential applications in the treatment of various diseases, including cancer, fibrosis, and autoimmune diseases. Another area of research is the investigation of the mechanism of action of the peptide. Further studies are needed to fully understand how the peptide works and how it can be optimized for therapeutic use. Finally, the synthesis of analogs of (S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide may lead to the development of more potent and selective compounds for therapeutic use.
Synthesemethoden
The synthesis of (S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide is a complex process that involves several steps. The peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) techniques.
Wissenschaftliche Forschungsanwendungen
(S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide has been extensively studied for its potential therapeutic applications. The peptide has been shown to have anti-inflammatory and anti-fibrotic properties. It has also been shown to have potential applications in the treatment of various diseases, including cancer, fibrosis, and autoimmune diseases.
Eigenschaften
CAS-Nummer |
111009-86-0 |
|---|---|
Produktname |
(S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide |
Molekularformel |
C20H29N7O2 |
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
(2S)-N-[(2R)-2-amino-3-phenylpropanoyl]-1-[(1S)-1-cyano-4-(diaminomethylideneamino)butyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H29N7O2/c21-13-15(8-4-10-25-20(23)24)27-11-5-9-17(27)19(29)26-18(28)16(22)12-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-12,22H2,(H4,23,24,25)(H,26,28,29)/t15-,16+,17-/m0/s1 |
InChI-Schlüssel |
KIJDUGBFUBCRNM-BBWFWOEESA-N |
Isomerische SMILES |
C1C[C@H](N(C1)[C@@H](CCCN=C(N)N)C#N)C(=O)NC(=O)[C@@H](CC2=CC=CC=C2)N |
SMILES |
C1CC(N(C1)C(CCCN=C(N)N)C#N)C(=O)NC(=O)C(CC2=CC=CC=C2)N |
Kanonische SMILES |
C1CC(N(C1)C(CCCN=C(N)N)C#N)C(=O)NC(=O)C(CC2=CC=CC=C2)N |
Synonyme |
Phe-Pro-Arg-nitrile phenylalanyl-prolyl-arginine nitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



